An In-depth Technical Guide to (5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid
An In-depth Technical Guide to (5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing from established synthetic methodologies and the known reactivity of related thiadiazole derivatives, this document offers a detailed framework for its preparation and characterization.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This five-membered heterocyclic ring, containing two nitrogen atoms and one sulfur atom, is a key structural component in a variety of therapeutic agents. The unique electronic properties of the thiadiazole nucleus, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its successful application in drug design.
Derivatives of 1,3,4-thiadiazole have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The incorporation of a carboxymethylthio side chain, as seen in (5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid, introduces a versatile functional group that can be further modified or can contribute to the molecule's overall physicochemical and biological profile. This guide focuses on the synthesis and properties of this specific derivative, providing a foundation for its exploration in various scientific disciplines.
Chemical Structure and Properties
(5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid is a small molecule featuring a methyl-substituted 1,3,4-thiadiazole ring linked to an acetic acid moiety via a thioether bond.
Chemical Structure
Caption: 2D structure of (5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of (5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid.
| Property | Value | Source |
| CAS Number | 50918-26-8 | [1][2][3][4] |
| Molecular Formula | C₅H₆N₂O₂S₂ | [1][2][3][4] |
| Molecular Weight | 190.24 g/mol | [1][3][4] |
| IUPAC Name | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
| Appearance | White to light yellow crystalline powder (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | |
| pKa | Not available |
Synthesis and Characterization
The synthesis of (5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid can be achieved through a straightforward S-alkylation of 2-mercapto-5-methyl-1,3,4-thiadiazole with a suitable haloacetic acid derivative. This approach is a common and effective method for forming thioether linkages on sulfur-containing heterocyclic compounds.
Synthetic Pathway
The proposed two-step synthesis starts with the formation of the key intermediate, 2-mercapto-5-methyl-1,3,4-thiadiazole, followed by its reaction with chloroacetic acid.
Caption: Proposed synthetic pathway for (5-Methyl-thiadiazol-2-ylsulfanyl)-acetic acid.
Experimental Protocols
Step 1: Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole
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Rationale: This method is a well-established procedure for the synthesis of 2-mercapto-1,3,4-thiadiazoles from thiosemicarbazides. The reaction proceeds through the formation of a dithiocarbazinate intermediate, which then undergoes cyclization upon heating.[5]
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Materials:
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Thiosemicarbazide
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Carbon disulfide (CS₂)
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Potassium hydroxide (KOH)
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Ethanol
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Water
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Hydrochloric acid (HCl)
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Procedure:
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Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
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To this cooled solution, add thiosemicarbazide and stir until it dissolves.
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Slowly add carbon disulfide dropwise to the reaction mixture while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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The resulting precipitate (potassium dithiocarbazinate) is collected by filtration.
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The intermediate is then heated in water to effect cyclization.
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After cooling, the solution is acidified with hydrochloric acid to precipitate the product.
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The crude 2-mercapto-5-methyl-1,3,4-thiadiazole is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to afford a white to light yellow crystalline powder.[5][6]
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Step 2: Synthesis of (5-Methyl-thiadiazol-2-ylsulfanyl)-acetic acid
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Rationale: The thiol group of 2-mercapto-5-methyl-1,3,4-thiadiazole is nucleophilic and readily undergoes S-alkylation with haloalkanes in the presence of a base. Chloroacetic acid is an ideal reagent for introducing the carboxymethylthio moiety. The base deprotonates the thiol, forming a more nucleophilic thiolate anion.
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Materials:
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2-Mercapto-5-methyl-1,3,4-thiadiazole
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Chloroacetic acid
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Sodium hydroxide (NaOH) or another suitable base
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Water or an appropriate organic solvent (e.g., ethanol, DMF)
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Procedure:
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Dissolve 2-mercapto-5-methyl-1,3,4-thiadiazole in an aqueous solution of sodium hydroxide in a round-bottom flask with stirring.
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In a separate beaker, dissolve chloroacetic acid in water and neutralize it with a stoichiometric amount of sodium hydroxide to form sodium chloroacetate.
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Add the sodium chloroacetate solution to the solution of the thiadiazole thiolate.
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Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
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The precipitated crude product is collected by filtration, washed with cold water, and dried.
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The final product, (5-Methyl-thiadiazol-2-ylsulfanyl)-acetic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.
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Characterization
The structure and purity of the synthesized (5-Methyl-thiadiazol-2-ylsulfanyl)-acetic acid should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons (CH₃), a singlet for the methylene protons of the acetic acid side chain (-S-CH₂-), and a broad singlet for the carboxylic acid proton (-COOH). |
| ¹³C NMR | Signals corresponding to the methyl carbon, the methylene carbon, the carboxylic acid carbonyl carbon, and the two distinct carbons of the thiadiazole ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), and C=N and C-S vibrations of the thiadiazole ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₅H₆N₂O₂S₂). |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
| Elemental Analysis | The experimentally determined percentages of C, H, N, and S should be in close agreement with the calculated values for the molecular formula C₅H₆N₂O₂S₂. |
Chemical Reactivity and Stability
The (5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid molecule possesses several reactive sites that can be targeted for further chemical modifications.
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Carboxylic Acid Group: The carboxylic acid functionality is the most versatile handle for derivatization. It can undergo esterification, amidation, and reduction to the corresponding alcohol. These transformations allow for the attachment of various pharmacophores or for modulation of the molecule's solubility and pharmacokinetic properties.
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Thioether Linkage: The thioether bond is generally stable under many reaction conditions. However, it can be oxidized to the corresponding sulfoxide and sulfone, which may alter the biological activity of the molecule.
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Thiadiazole Ring: The 1,3,4-thiadiazole ring is an aromatic heterocycle and is generally stable. However, under harsh conditions, ring-opening reactions may occur.
The compound should be stored in a cool, dry place, away from strong oxidizing agents to ensure its stability.
Biological Activity and Potential Applications
While specific biological data for (5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid is not extensively reported in the public domain, the well-documented and diverse biological activities of the 1,3,4-thiadiazole class of compounds suggest several potential areas of application for this molecule.
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Antimicrobial Agents: The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial compounds. The title compound could be a valuable intermediate for the synthesis of novel antibacterial and antifungal agents.
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Anticancer Agents: Numerous thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The carboxylic acid group of (5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid provides a convenient point for the attachment of other anticancer moieties to create hybrid molecules with enhanced potency.
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Enzyme Inhibitors: The structural features of this compound make it a potential candidate for screening as an inhibitor of various enzymes implicated in disease pathogenesis.
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Materials Science: Heterocyclic compounds containing sulfur and nitrogen are also of interest in materials science, for example, as corrosion inhibitors or as ligands for the synthesis of coordination polymers.
Researchers and drug development professionals are encouraged to explore the biological and material properties of (5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid and its derivatives in their respective fields of interest.
Conclusion
(5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acid is a readily accessible heterocyclic compound with significant potential for further investigation. This guide has outlined its key chemical properties, a reliable synthetic route based on established chemical principles, and a discussion of its potential applications. The versatile chemical nature of this molecule, particularly the presence of the carboxylic acid group, makes it an attractive building block for the synthesis of more complex molecules with tailored biological or material properties. Further research into the specific biological activities and physical characteristics of this compound is warranted and is expected to unveil new opportunities in drug discovery and materials science.
References
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MDPI. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Molbank, 2022(4), M1491. Retrieved from [Link]
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MDPI. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1938. Retrieved from [Link]
- Patents, Google. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
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PubChem. (n.d.). ((5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl)acetic acid. Retrieved from [Link]
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Angene Chemical. (n.d.). 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)acetic acid(CAS# 50918-26-8). Retrieved from [Link]
- Journal of Global Pharma Technology. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(11), 444-453.
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PubMed Central (PMC). (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2133-2141. Retrieved from [Link]
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The Journal of Organic Chemistry. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11466–11477. Retrieved from [Link]
